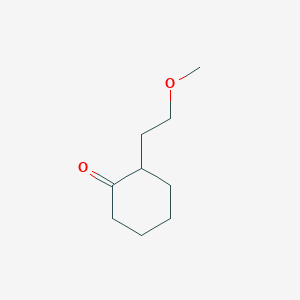

2-(2-Methoxyethyl)cyclohexanone

Description

2-(2-Methoxyethyl)cyclohexanone (CAS: 2702-76-3) is a cyclohexanone derivative featuring a methoxyethyl substituent at the 2-position. Its molecular formula is C₁₀H₁₆O₂, with a molecular weight of 218.29 g/mol . This compound is notable for its role in asymmetric synthesis, particularly in the enantioselective production of bioactive molecules like (R)-α-lipoic acid. For example, H. Kaku et al. (2010) demonstrated its use in thermodynamically controlled deracemization reactions, achieving high enantiomeric excess through host-guest molecular association in basic media . The compound’s structural flexibility—combining a ketone group with an ether-linked methoxy side chain—enhances its utility in organic synthesis and pharmaceutical intermediates.

Properties

CAS No. |

129786-15-8 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-(2-methoxyethyl)cyclohexan-1-one |

InChI |

InChI=1S/C9H16O2/c1-11-7-6-8-4-2-3-5-9(8)10/h8H,2-7H2,1H3 |

InChI Key |

NLPWJOAUCBASCH-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1CCCCC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Insights:

- Substituent Effects: The methoxyethyl group in 2-(2-Methoxyethyl)cyclohexanone provides steric bulk and polarity, facilitating chiral resolution compared to simpler analogues like 2-methylcyclohexanone. This contrasts with 2-(2-methoxyphenyl)cyclohexanone, where aromaticity stabilizes intermediates but complicates enantioselective control .

- Pharmacological Relevance: Methoxetamine (MXE), a structural hybrid of this compound and ketamine, demonstrates how substituent variation (e.g., ethylamino vs. methoxyethyl) alters biological activity. MXE’s NMDA antagonism highlights the impact of nitrogen-containing groups on CNS targeting .

Key Insights:

- Enantioselective Techniques: The deracemization of this compound leverages thermodynamic control, unlike the kinetic resolution used for L-carnitine synthesis . This method avoids racemization pitfalls seen in simpler ketones.

- Catalyst Dependency: Copper(I) catalysts (e.g., Cu(MeCN)₄BF₄) are critical for Claisen rearrangements in allyl-substituted cyclohexanones, whereas microreactors enhance efficiency in aldol reactions for β-hydroxyketones .

Reactivity and Functional Group Interactions

- Ketone Reactivity: The cyclohexanone core undergoes Baeyer-Villiger oxidation, but substituents modulate reactivity. For instance, this compound’s methoxy group stabilizes transition states via electron donation, contrasting with electron-withdrawing groups in 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone .

- Biological Interactions: Cyclohexanone monooxygenase (CHMO) catalyzes oxygen insertion into unsubstituted cyclohexanone but shows reduced activity with bulky substituents like methoxyethyl, highlighting steric limitations in enzymatic transformations .

Q & A

Q. Table 1. Key Spectral Data for this compound

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 1.6–2.1 (m, cyclohexane), δ 3.3 (s, OCH₃) | |

| ESI-MS | m/z 170 [M+H]⁺ | |

| Chiral HPLC | Retention times: (R)-enantiomer = 8.2 min |

Q. Table 2. Comparison of Deracemization Methods

| Method | ee (%) | Conditions | Limitations |

|---|---|---|---|

| Host-Guest Association | 98 | Basic media, 25°C, 24h | Requires chiral hosts |

| Kinetic Resolution | 92 | Ru-BINAP, H₂O/THF, 40°C | Catalyst cost |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.